An In-depth Technical Guide to 4-Bromo-2-propoxybenzonitrile: Synthesis, Reactivity, and Applications
An In-depth Technical Guide to 4-Bromo-2-propoxybenzonitrile: Synthesis, Reactivity, and Applications
Executive Summary
Substituted benzonitriles are a cornerstone of modern chemical synthesis, serving as highly versatile precursors for pharmaceuticals, agrochemicals, and advanced materials.[1] This guide provides an in-depth technical overview of 4-Bromo-2-propoxybenzonitrile, a trifunctional building block whose strategic arrangement of a nitrile, a bromine atom, and a propoxy group offers a rich platform for molecular design. We will explore its core chemical properties, provide a field-proven synthesis protocol with mechanistic explanations, analyze its reactivity profile for further synthetic elaboration, and discuss its potential applications for researchers, scientists, and drug development professionals.
Core Chemical & Physical Properties
4-Bromo-2-propoxybenzonitrile is a substituted aromatic compound. While extensive peer-reviewed data for this specific molecule is limited, its properties can be reliably inferred from closely related analogs like 4-Bromo-2-methoxybenzonitrile and 4-Bromo-2-isopropylbenzonitrile.[2][3] The propoxy group, being an electron-donating group (EDG), and the bromine and nitrile moieties, being electron-withdrawing groups (EWGs), create a unique electronic environment that dictates the molecule's reactivity.[4]
Physicochemical Data
The key physicochemical properties are summarized below. Data for analogs are provided for context.
| Property | Value (4-Bromo-2-propoxybenzonitrile) | Reference Analog Data |
| Molecular Formula | C₁₀H₁₀BrNO | C₈H₆BrNO (Methoxy analog)[3], C₁₀H₁₀BrN (Isopropyl analog)[2] |
| Molecular Weight | 240.10 g/mol | 212.04 g/mol (Methoxy)[3], 224.10 g/mol (Isopropyl)[2] |
| CAS Number | 136849-74-6 | 330793-38-9 (Methoxy), 1349717-06-1 (Isopropyl)[5] |
| Appearance | Expected: White to off-white solid/crystal | White to off-white powder (Methoxy analog)[3] |
| Solubility | Expected: Insoluble in water; Soluble in common organic solvents (e.g., DCM, EtOAc, THF, Ethanol). | Insoluble in water; Soluble in ethanol, dichloromethane (Methoxy analog).[3] |
| Melting Point | Not available. | 48 - 52 °C (Methoxy analog)[3] |
| Boiling Point | Not available. | ~275 - 277 °C (Methoxy analog)[3] |
Spectroscopic Profile
While a dedicated spectrum for 4-Bromo-2-propoxybenzonitrile is not publicly available, a predicted spectroscopic profile based on its structure is outlined below. These predictions are essential for reaction monitoring and structural confirmation.
| Spectroscopy | Predicted Characteristic Signals |
| ¹H NMR | - Aromatic protons (3H) exhibiting complex splitting patterns (doublets, doublet of doublets) in the δ 7.0-7.8 ppm range. - Triplet (2H) for the -O-CH₂ - group around δ 4.0-4.2 ppm. - Sextet (2H) for the -CH₂-CH₂ -CH₃ group around δ 1.8-2.0 ppm. - Triplet (3H) for the terminal -CH₃ group around δ 1.0-1.2 ppm. |
| ¹³C NMR | - Aromatic carbons (6C) in the δ 110-160 ppm range. - Nitrile carbon (-C ≡N) signal around δ 115-120 ppm. - Aliphatic carbons of the propoxy group in the δ 10-70 ppm range. |
| IR Spectroscopy | - Sharp, strong C≡N stretch around 2220-2240 cm⁻¹. - C-O (ether) stretch around 1200-1250 cm⁻¹. - C-Br stretch in the fingerprint region, typically 500-600 cm⁻¹. - C-H aromatic and aliphatic stretches. |
| Mass Spectrometry | - Molecular ion peak (M⁺) and M+2 peak in an approximate 1:1 ratio, characteristic of a monobrominated compound. |
Synthesis Protocol: Williamson Ether Synthesis
The most direct and reliable method for preparing 4-Bromo-2-propoxybenzonitrile is via the Williamson ether synthesis, starting from the commercially available 4-Bromo-2-hydroxybenzonitrile.[6] This reaction forms an ether linkage by coupling an alkoxide with an alkyl halide.
Detailed Experimental Workflow
Reaction Scheme: 4-Bromo-2-hydroxybenzonitrile + 1-Bromopropane → 4-Bromo-2-propoxybenzonitrile
-
Reagent Preparation: To a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add 4-Bromo-2-hydroxybenzonitrile (1.0 eq). Dissolve it in a suitable polar aprotic solvent, such as N,N-Dimethylformamide (DMF) or Acetonitrile.
-
Deprotonation: Add a mild base, such as potassium carbonate (K₂CO₃, 1.5-2.0 eq), to the solution.
-
Causality: The base is critical for deprotonating the phenolic hydroxyl group to form the potassium phenoxide intermediate. This significantly increases the nucleophilicity of the oxygen atom, making it reactive towards the alkyl halide.
-
-
Alkyl Halide Addition: Add 1-bromopropane (1.1-1.3 eq) to the reaction mixture dropwise.
-
Reaction Execution: Heat the mixture to 60-80 °C and stir vigorously. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-12 hours).
-
Work-up: Cool the reaction mixture to room temperature. Pour it into a separatory funnel containing water and extract with an organic solvent like ethyl acetate (3x).
-
Causality: The aqueous work-up serves to quench the reaction and remove the inorganic salts (e.g., KBr, excess K₂CO₃) and the polar solvent (DMF).
-
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude product should be purified by flash column chromatography on silica gel.[7]
Synthesis and Mechanism Visualization
Caption: Fig. 1: Williamson Ether Synthesis Workflow.
Reactivity and Synthetic Utility
The synthetic value of 4-Bromo-2-propoxybenzonitrile lies in the differential reactivity of its three functional groups. This allows for selective transformations, making it a powerful intermediate for building molecular complexity.
-
Aryl Bromide (C-Br bond): This is arguably the most versatile functional group on the molecule. It is an excellent handle for transition-metal-catalyzed cross-coupling reactions.[8]
-
Suzuki-Miyaura Coupling: Reacts with boronic acids/esters to form C-C bonds, enabling the synthesis of biaryl compounds.[9][10]
-
Buchwald-Hartwig Amination: Couples with amines to form C-N bonds, a crucial transformation in medicinal chemistry.[8]
-
Sonogashira Coupling: Reacts with terminal alkynes to form C-C triple bonds.
-
-
Nitrile Group (C≡N): The nitrile is a stable and robust functional group that can be converted into other valuable moieties.[11]
-
Hydrolysis: Can be hydrolyzed under acidic or basic conditions to form a carboxylic acid. The presence of the electron-donating propoxy group may slow this reaction compared to unsubstituted benzonitrile.[4]
-
Reduction: Can be reduced to a primary amine (benzylamine derivative) using strong reducing agents like LiAlH₄ or via catalytic hydrogenation.
-
Cycloaddition: Can react with azides (e.g., sodium azide) to form a tetrazole ring, a common bioisostere for carboxylic acids in drug design.
-
-
Propoxy Group (C-O bond): The ether linkage is generally stable to many reaction conditions, providing a robust structural element. However, it can be cleaved under harsh acidic conditions (e.g., HBr, BBr₃).
Reactivity Map
Caption: Fig. 2: Key Synthetic Transformations.
Applications in Research and Drug Development
While direct applications of 4-Bromo-2-propoxybenzonitrile are not extensively documented, its structural motifs are prevalent in molecules of high biological and material interest. Its utility stems from its role as a versatile scaffold.
-
Medicinal Chemistry: Benzonitrile derivatives are integral to a wide range of pharmaceuticals.[11] The nitrile group can act as a hydrogen bond acceptor or a bioisostere, and its metabolic stability is often advantageous.[12] The 4-bromo-2-alkoxy substitution pattern allows for the exploration of structure-activity relationships (SAR) in multiple vectors, making it a valuable building block for:
-
Kinase inhibitors
-
Enzyme inhibitors (e.g., aromatase inhibitors)[11]
-
Agents targeting G-protein coupled receptors (GPCRs)
-
-
Agrochemicals: The synthesis of novel pesticides and herbicides often relies on halogenated aromatic intermediates.[13] The reactivity of the C-Br bond allows for the introduction of various toxophores or other functional groups to develop new crop protection agents.
-
Materials Science: Substituted biphenyls, which can be readily synthesized from this compound via Suzuki coupling, are foundational structures for liquid crystals and organic light-emitting diodes (OLEDs).[8]
Structure-Application Correlation
Caption: Fig. 3: Linking molecular features to applications.
Safety and Handling
As a laboratory chemical, 4-Bromo-2-propoxybenzonitrile must be handled with appropriate care. Safety data for close analogs indicate potential hazards.[2]
-
GHS Hazard Classification (Inferred):
-
Handling Precautions:
-
Use only in a well-ventilated chemical fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including nitrile gloves, safety goggles, and a lab coat.
-
Avoid breathing dust, fumes, or vapors.
-
Wash hands thoroughly after handling.
-
-
Storage:
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area.
-
Keep away from incompatible materials such as strong oxidizing agents and strong bases.[3]
-
References
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- 4-Bromo-2-hydroxybenzonitrile | C7H4BrNO | CID 12966961. PubChem. Available from: https://pubchem.ncbi.nlm.nih.gov/compound/12966961
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- Chemical Properties of 4-Bromo-2-methylbenzonitrile (CAS 67832-11-5). Cheméo. Available from: https://www.chemeo.com/cid/79-990-2/4-Bromo-2-methylbenzonitrile
- The Synthesis of Substituted Benzonitriles: An In-depth Technical Guide. Benchchem. Available from: https://www.benchchem.com/blog/the-synthesis-of-substituted-benzonitriles-an-in-depth-technical-guide/
- 4-Bromo-2-methoxybenzonitrile | 330793-38-9. Sigma-Aldrich. Available from: https://www.sigmaaldrich.com/US/en/product/chemscene/cs-0010078
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